molecular formula C2H5ClO3 B3327043 Formic acid--chloromethanol (1/1) CAS No. 30566-31-5

Formic acid--chloromethanol (1/1)

Cat. No. B3327043
CAS RN: 30566-31-5
M. Wt: 112.51 g/mol
InChI Key: SOTBPPDKNJLZKJ-UHFFFAOYSA-N
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Description

Formic acid–chloromethanol (1/1) is a chemical compound with the molecular formula CHClO . It is an important intermediate in chemical synthesis .


Synthesis Analysis

Formic acid is commonly used as a reducing agent in synthesis reactions . It can be synthesized in the laboratory and is a major by-product of some second-generation biorefinery processes .


Molecular Structure Analysis

The molecular structure of formic acid–chloromethanol (1/1) is characterized by an average mass of 130.958 Da and a monoisotopic mass of 129.958832 Da . Formic acid, the smallest carboxylic acid, exhibits structural cis–trans isomerism .


Chemical Reactions Analysis

Formic acid–chloromethanol (1/1) undergoes various chemical reactions. For instance, formic acid can undergo esterification, a nucleophilic C–O bond forming-breaking reaction that profits from protonation . Formic acid is also used in electro-oxidation reactions .


Physical And Chemical Properties Analysis

Formic acid is a colorless liquid with a strong and penetrating odor . It has a molecular weight of 46.0254 .

Mechanism of Action

Formic acid is considered an efficient hydrogen storage molecule and a new C1 building block for the chemical industry . It could be used as a sustainable carbon monoxide source .

Safety and Hazards

Formic acid is harmful if swallowed or inhaled. It causes severe skin burns and eye damage, and is corrosive to the respiratory tract . Protective measures such as wearing gloves, protective clothing, eye protection, and respiratory protection are recommended when handling formic acid .

Future Directions

In the future hydrogen economy, formic acid is considered an efficient hydrogen storage molecule and a new C1 building block for the chemical industry . It could serve as one of the better fuels for portable devices, vehicles, and other energy-related applications .

properties

IUPAC Name

chloromethanol;formic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3ClO.CH2O2/c2*2-1-3/h3H,1H2;1H,(H,2,3)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTBPPDKNJLZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(O)Cl.C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60785048
Record name Formic acid--chloromethanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60785048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formic acid--chloromethanol (1/1)

CAS RN

30566-31-5
Record name Formic acid--chloromethanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60785048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formic acid--chloromethanol (1/1)
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Formic acid--chloromethanol (1/1)
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Formic acid--chloromethanol (1/1)

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